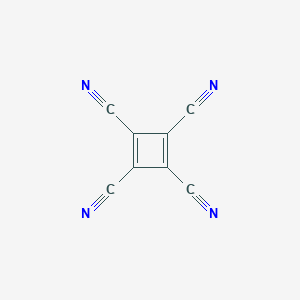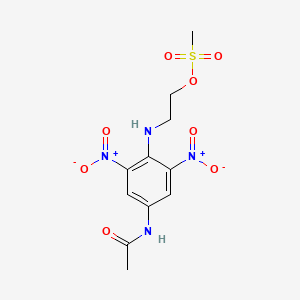
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of acetamido, dinitroanilino, and methanesulfonate groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
The synthesis of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate typically involves multiple steps, starting with the nitration of aniline derivatives to introduce nitro groups. This is followed by acylation to form the acetamido group and subsequent sulfonation to attach the methanesulfonate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Analyse Des Réactions Chimiques
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The acetamido and dinitroanilino groups can form covalent bonds with active sites, leading to inhibition or modification of the target molecules. The methanesulfonate group enhances the compound’s solubility and reactivity, facilitating its biological and chemical interactions .
Comparaison Avec Des Composés Similaires
2-(4-Acetamido-2,6-dinitroanilino)ethyl methanesulfonate can be compared with similar compounds such as:
- 2-(4-Acetamido-2,6-dinitroanilino)ethyl sulfate
- 2-(4-Acetamido-2,6-dinitroanilino)ethyl phosphate
These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The methanesulfonate group in this compound provides unique solubility and reactivity properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
835627-56-0 |
|---|---|
Formule moléculaire |
C11H14N4O8S |
Poids moléculaire |
362.32 g/mol |
Nom IUPAC |
2-(4-acetamido-2,6-dinitroanilino)ethyl methanesulfonate |
InChI |
InChI=1S/C11H14N4O8S/c1-7(16)13-8-5-9(14(17)18)11(10(6-8)15(19)20)12-3-4-23-24(2,21)22/h5-6,12H,3-4H2,1-2H3,(H,13,16) |
Clé InChI |
GPONUPPISLPPRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])NCCOS(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


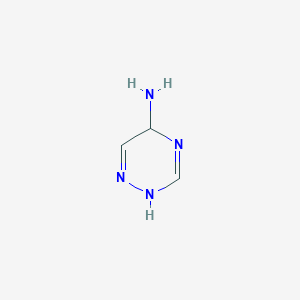
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
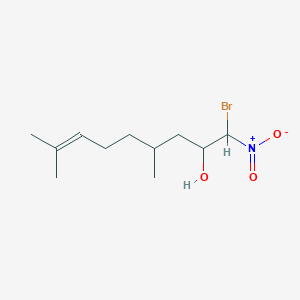
![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
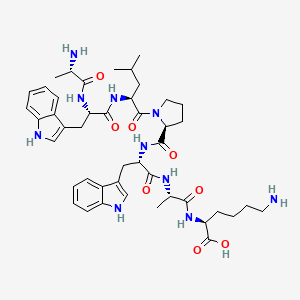
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
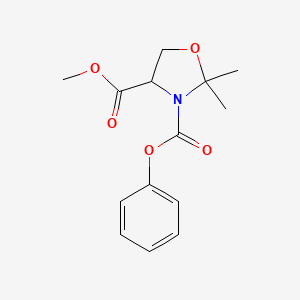

![4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196266.png)

